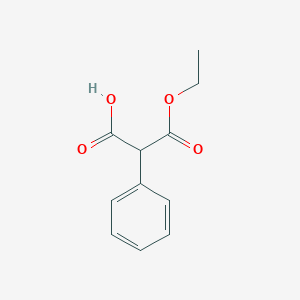

3-Ethoxy-3-oxo-2-phenylpropanoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-ethoxy-3-oxo-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-2-15-11(14)9(10(12)13)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQWZSLKTMTMSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369618 | |

| Record name | 3-ethoxy-3-oxo-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17097-90-4 | |

| Record name | 3-ethoxy-3-oxo-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethoxy-3-oxo-2-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 3-Ethoxy-3-oxo-2-phenylpropanoic Acid

Introduction: 3-Ethoxy-3-oxo-2-phenylpropanoic acid, also widely known by synonyms such as ethyl hydrogen phenylmalonate and 2-phenyl-malonic acid monoethyl ester, is a dicarboxylic acid monoester.[1] Its structure, featuring both a carboxylic acid and an ester functional group attached to the same phenyl-substituted carbon, makes it a versatile intermediate in organic synthesis. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, detailing its chemical properties, synthesis, and applications. It is utilized in research as a ligand and as a chemical reference standard in pharmaceutical analysis, for instance, as a known impurity of Leucogen.[1]

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These identifiers and physicochemical parameters are crucial for its application in experimental and computational chemistry.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 17097-90-4 | [1][2] |

| Molecular Formula | C₁₁H₁₂O₄ | [1][2][3] |

| Molecular Weight | 208.21 g/mol | [1][3][4] |

| Melting Point | 78 °C | [2] |

| Boiling Point | 299 °C | [2] |

| SMILES | CCOC(=O)C(C1=CC=CC=C1)C(=O)O | [1][2] |

| InChIKey | INQWZSLKTMTMSK-UHFFFAOYSA-N | [1][4] |

| Computed XLogP3 | 1.9 | [1] |

| Topological Polar Surface Area | 63.6 Ų | [1][5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 4 | [5] |

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the selective mono-esterification of phenylmalonic acid. This process involves the formation of an acid chloride intermediate followed by reaction with ethanol.

The following protocol details a common laboratory-scale synthesis.[4]

Materials and Reagents:

-

Phenylmalonic acid (13.5 g, 0.07 mol)

-

Thionyl chloride (8.92 g, 5.4 mL, 0.07 mol)

-

Dry diethyl ether (40 mL + 40 mL)

-

N,N-dimethylformamide (DMF, 1 drop)

-

Ethanol (0.075 mol, 4.1 mL)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

5N Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂) (50 mL x 3)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Water

Procedure:

-

Acid Chloride Formation: In a suitable reaction vessel, suspend phenylmalonic acid (13.5 g) in dry diethyl ether (40 mL). Add one drop of DMF, followed by the dropwise addition of thionyl chloride (5.4 mL).[4]

-

Reaction: Heat the mixture at 40-50°C for 3 hours. The reaction should result in a clear solution.[4]

-

Solvent Removal: Evaporate the solution under reduced pressure to remove excess thionyl chloride and ether.[4]

-

Esterification: Re-dissolve the resulting oily residue in dry diethyl ether (40 mL). Add ethanol (4.1 mL) to the solution and heat under reflux for 2 hours.[4]

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature and wash it with water.[4]

-

Extract the organic layer with a saturated solution of sodium bicarbonate until the aqueous layer is alkaline.[4]

-

Combine the aqueous extracts and wash with diethyl ether to remove any unreacted diester or other non-acidic impurities.[4]

-

-

Acidification and Isolation:

-

Final Purification:

Caption: A flowchart illustrating the key steps in the synthesis of the target compound.

The reactivity of this compound is governed by its two functional groups:

-

Carboxylic Acid: This group can be deprotonated by bases, undergo esterification, or be converted to an acid chloride. Its acidic nature allows the molecule to act as a ligand in protonation studies.[2]

-

Ethyl Ester: The ester group is susceptible to hydrolysis under either acidic or basic conditions to yield phenylmalonic acid. This is analogous to the hydrolysis of diethyl phenylmalonate, which can be readily hydrolyzed under basic conditions.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR) for this compound are not widely available in public databases. However, predicted mass spectrometry data can provide useful information for characterization.

Predicted Mass Spectrometry Data: Computational tools predict the collision cross-section (CCS) for various adducts, which is a valuable parameter in mass spectrometry-based structural analysis.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 223.09648 | 148.2 |

| [M+Na]⁺ | 245.07842 | 154.2 |

| [M-H]⁻ | 221.08192 | 150.3 |

| Table data is for the related compound 3-ethoxy-2-methyl-3-oxo-2-phenylpropanoic acid and serves as an estimation.[6] |

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area.

Applications in Research and Drug Development

This compound serves several roles in scientific research and development:

-

Reference Standard: It is used as a fully characterized chemical compound for analytical method development, validation, and quality control during the synthesis and formulation stages of drug development.[7]

-

Chemical Intermediate: Its bifunctional nature makes it a useful building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.

-

Ligand for Research: The compound has been employed as a ligand to investigate the protonation of acidic molecules.[2]

References

- 1. This compound | C11H12O4 | CID 2729903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 17097-90-4 | SAA09790 [biosynth.com]

- 3. This compound - Protheragen [protheragen.ai]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. PubChemLite - 3-ethoxy-2-methyl-3-oxo-2-phenylpropanoic acid (C12H14O4) [pubchemlite.lcsb.uni.lu]

- 7. Showing Compound 3-Phenylpropanoic acid (FDB008271) - FooDB [foodb.ca]

Phenylmalonic Acid Monoethyl Ester: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmalonic acid monoethyl ester, also known as 3-ethoxy-3-oxo-2-phenylpropanoic acid, is a valuable intermediate in organic synthesis. Its structure, featuring a reactive methylene group, a carboxylic acid, and an ester, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and other bioactive compounds. This technical guide provides an in-depth overview of the primary synthetic routes to phenylmalonic acid monoethyl ester and a summary of its key characterization properties.

Physicochemical Properties

The fundamental physical and chemical properties of phenylmalonic acid monoethyl ester are summarized below.

| Property | Value | Reference |

| CAS Number | 17097-90-4 | [1][2][3] |

| Molecular Formula | C₁₁H₁₂O₄ | [1][3] |

| Molecular Weight | 208.21 g/mol | [1][2][3] |

| IUPAC Name | This compound | [2] |

| Melting Point | 78 °C | [3] |

| Boiling Point | 299 °C | [3] |

Synthesis of Phenylmalonic Acid Monoethyl Ester

There are two principal strategies for the synthesis of phenylmalonic acid monoethyl ester: the selective mono-esterification of phenylmalonic acid and the controlled partial hydrolysis (monosaponification) of diethyl phenylmalonate.

Method 1: Mono-esterification of Phenylmalonic Acid

This "bottom-up" approach involves the direct esterification of one of the two carboxylic acid groups of phenylmalonic acid. A key challenge is achieving mono-selectivity while avoiding the formation of the diester. One effective method involves the activation of the diacid with thionyl chloride to form an intermediate acid chloride, which then reacts with one equivalent of ethanol.[4]

Method 2: Partial Hydrolysis of Diethyl Phenylmalonate

This "top-down" approach starts with the corresponding diester, diethyl phenylmalonate, and selectively hydrolyzes one of the two ester groups. This is typically achieved using a stoichiometric amount of a base, such as potassium hydroxide (KOH), in an alcohol-water solvent system at room temperature. Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the monoester and minimize the formation of the fully hydrolyzed phenylmalonic acid.

Precursor Synthesis: Diethyl Phenylmalonate

The common starting material for Method 2, diethyl phenylmalonate, is itself typically synthesized via a Claisen condensation. The standard malonic ester synthesis (alkylation of diethyl malonate) is inefficient for aryl halides. Therefore, an indirect route is used where ethyl phenylacetate is condensed with diethyl oxalate or diethyl carbonate, followed by a decarbonylation step to yield the final product.[5][6]

Characterization Data

While physical properties are well-documented, comprehensive experimental spectroscopic data for phenylmalonic acid monoethyl ester is not widely available in public databases. The following tables provide expected spectroscopic characteristics based on the compound's structure, supplemented with data from analogous compounds—phenylmalonic acid and diethyl phenylmalonate—for comparison.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorptions for the carboxylic acid and ester functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Comments |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | A very broad trough is characteristic of the hydrogen-bonded O-H in a carboxylic acid. |

| C-H Stretch (Aromatic) | 3100 - 3000 | |

| C-H Stretch (Aliphatic) | 3000 - 2850 | |

| C=O Stretch (Ester) | ~1740 | The ester carbonyl typically appears at a slightly higher wavenumber than the acid carbonyl. |

| C=O Stretch (Carboxylic Acid) | ~1710 | |

| C-O Stretch | 1300 - 1000 | Absorptions corresponding to both the ester and carboxylic acid C-O bonds are expected here. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted chemical shifts (δ) in ppm. The exact values may vary depending on the solvent used.

¹H NMR Spectroscopy (Predicted)

| Protons | Multiplicity | Approx. Chemical Shift (δ) | Integration |

|---|---|---|---|

| -COOH | Singlet (broad) | > 10.0 | 1H |

| Ar-H | Multiplet | 7.2 - 7.5 | 5H |

| -CH- (methine) | Singlet | ~4.7 | 1H |

| -O-CH₂- | Quartet | ~4.2 | 2H |

| -CH₃ | Triplet | ~1.2 | 3H |

¹³C NMR Spectroscopy (Predicted)

| Carbon | Approx. Chemical Shift (δ) |

|---|---|

| C=O (Carboxylic Acid) | ~175 |

| C=O (Ester) | ~170 |

| Ar-C (quaternary) | ~135 |

| Ar-CH | 128 - 130 |

| -O-CH₂- | ~62 |

| -CH- (methine) | ~58 |

| -CH₃ | ~14 |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern.

| Parameter | Value / Expected Fragment |

| Molecular Ion [M]⁺ | m/z 208.07 |

| Major Expected Fragments | m/z 180 ([M-C₂H₄]⁺) |

| m/z 164 ([M-CO₂]⁺, from carboxylic acid) | |

| m/z 135 ([M-COOEt]⁺) | |

| m/z 91 (Tropylium ion, [C₇H₇]⁺) |

Experimental Protocols

Protocol 1: Synthesis via Mono-esterification of Phenylmalonic Acid[4]

This protocol is adapted from a procedure for the synthesis of phenylmalonic acid monoester.[4]

-

Activation : To a solution of phenylmalonic acid (1 equivalent) in dry diethyl ether, add one drop of N,N-dimethylformamide (DMF) as a catalyst. Slowly add thionyl chloride (1 equivalent) to the mixture.

-

Reaction : Heat the mixture at 40-50 °C for approximately 3 hours until the evolution of gas ceases.

-

Solvent Removal : Remove the excess thionyl chloride and solvent under reduced pressure. The residue is the crude acid chloride intermediate.

-

Esterification : Re-dissolve the oily residue in dry diethyl ether. Add absolute ethanol (1.05 equivalents) dropwise to the solution.

-

Reflux : Heat the reaction mixture to reflux for 2 hours.

-

Workup : Cool the mixture to room temperature and wash with water. Extract the organic layer with a saturated solution of sodium bicarbonate.

-

Acidification : Wash the combined aqueous extracts with diethyl ether to remove any diester byproduct. Acidify the aqueous layer to pH 1 with concentrated HCl.

-

Isolation : The product will precipitate as an oil. Extract the oil with dichloromethane, wash the combined organic extracts with water, and dry over anhydrous magnesium sulfate.

-

Purification : Remove the solvent under reduced pressure to yield the final product, which may crystallize on standing.

Protocol 2: Synthesis via Partial Hydrolysis of Diethyl Phenylmalonate

This protocol is a general procedure based on the principles of selective saponification.

-

Dissolution : Dissolve diethyl phenylmalonate (1 equivalent) in a 10:1 mixture of ethanol and water.

-

Saponification : Prepare a solution of potassium hydroxide (1.1 equivalents) in water and add it dropwise to the solution of the diester at room temperature while stirring.

-

Monitoring : Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Solvent Removal : Remove the ethanol from the reaction mixture under reduced pressure.

-

Workup : Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidification : Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with cold 1M HCl.

-

Isolation : The product will precipitate. Collect the solid by vacuum filtration or extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification : Wash the isolated product with cold water and dry under vacuum. If necessary, recrystallize from a suitable solvent system.

References

- 1. This compound - Protheragen [protheragen.ai]

- 2. This compound | C11H12O4 | CID 2729903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 17097-90-4 | SAA09790 [biosynth.com]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 6. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]

Physical properties of 3-Ethoxy-3-oxo-2-phenylpropanoic acid

An In-depth Technical Guide to the Physical Properties of 3-Ethoxy-3-oxo-2-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of this compound. The information is compiled from various sources and is intended to support research, development, and quality control activities.

Chemical Identity

-

IUPAC Name: this compound[1]

-

Synonyms: 2-Phenyl-malonic acid monoethyl ester, Ethyl hydrogen phenylmalonate, Phenyl(ethoxycarbonyl)acetic acid[1]

-

CAS Number: 17097-90-4[1]

-

Molecular Formula: C₁₁H₁₂O₄[1]

-

Molecular Weight: 208.21 g/mol [1]

-

Chemical Structure:

Caption: Chemical structure of this compound.

Quantitative Physical Properties

The following table summarizes the key physical properties of this compound.

| Property | Value | Source |

| Melting Point | 78 °C | [2] |

| Boiling Point | 299 °C | [2] |

| XLogP3 (Computed) | 1.9 | [1] |

| Topological Polar Surface Area | 63.6 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 4 | [3] |

Experimental Protocols for Physical Property Determination

Detailed methodologies for determining key physical properties of organic compounds like this compound are outlined below.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound.

Caption: Experimental workflow for melting point determination.

Boiling Point Determination

For liquid compounds, the boiling point is a key characteristic. As this compound is a solid at room temperature, its boiling point is determined at reduced pressure to prevent decomposition.

Caption: Experimental workflow for boiling point determination.

Solubility Determination

Understanding the solubility profile is crucial for handling, formulation, and biological studies.

Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO)).

-

Sample Preparation: Weigh a precise amount of this compound (e.g., 10 mg).

-

Dissolution: Add a measured volume of the selected solvent (e.g., 1 mL) to the sample in a vial.

-

Agitation: Vigorously shake or vortex the vial for a set period (e.g., 1-2 minutes).

-

Observation: Visually inspect for the complete dissolution of the solid.

-

Quantification (if necessary): If the compound dissolves, incrementally add more solute until saturation is reached. If it does not dissolve, incrementally add more solvent. The solubility can then be expressed in terms of mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound.

Potentiometric Titration Protocol:

-

Solution Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., a water-ethanol mixture).

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Slowly add a standardized solution of a strong base (e.g., NaOH) in small, known increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Structure-Property Relationships

The physical properties of this compound are directly related to its molecular structure.

Caption: Influence of functional groups on physical properties.

-

Phenyl Ring: The nonpolar phenyl group contributes to the compound's moderate lipophilicity, as indicated by the computed XLogP3 value of 1.9.[1] This suggests some solubility in nonpolar organic solvents.

-

Carboxylic Acid: The carboxylic acid moiety is a key functional group that can donate a proton, making the molecule acidic. It also serves as a hydrogen bond donor, which can influence its melting and boiling points.

-

Ethyl Ester: The ethyl ester group is polar and contains hydrogen bond acceptors (the oxygen atoms). This group contributes to the overall polarity of the molecule.

This technical guide provides a foundation for understanding the physical properties of this compound. For further, more specific applications, it is recommended to perform experimental validation of these properties.

References

Spectroscopic Profile of Phenylmalonic Acid Monoethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for phenylmalonic acid monoethyl ester, a molecule of interest in organic synthesis and pharmaceutical development. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a compilation of predicted and extrapolated data based on analogous structures. The information herein is intended to serve as a valuable reference for the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for phenylmalonic acid monoethyl ester. These predictions are derived from the analysis of structurally related compounds, including phenylmalonic acid and its diethyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton, the methylene protons of the ethyl group, and the methyl protons of the ethyl group. The acidic proton of the carboxylic acid may appear as a broad singlet.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |

| Aromatic Protons (-C₆H₅) | 7.2 - 7.5 | Multiplet | 5H |

| Methine Proton (-CH) | ~4.5 | Singlet | 1H |

| Methylene Protons (-OCH₂CH₃) | 4.1 - 4.3 | Quartet | 2H |

| Methyl Protons (-OCH₂CH₃) | 1.1 - 1.3 | Triplet | 3H |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| Carboxylic Carbonyl (-COOH) | 170 - 175 |

| Ester Carbonyl (-COOCH₂CH₃) | 168 - 172 |

| Aromatic Carbons (-C₆H₅) | 125 - 140 |

| Methine Carbon (-CH) | 55 - 65 |

| Methylene Carbon (-OCH₂CH₃) | 60 - 65 |

| Methyl Carbon (-OCH₂CH₃) | 13 - 15 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid O-H, aromatic C-H, carbonyl (C=O) of both the carboxylic acid and the ester, and C-O stretches.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=O Stretch (Ester) | 1730 - 1750 | Strong |

| C-O Stretch (Ester/Carboxylic Acid) | 1000 - 1300 | Strong |

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak and characteristic fragmentation patterns.

| Fragment | Predicted m/z | Description |

| [M]⁺ | 208 | Molecular Ion |

| [M - OCH₂CH₃]⁺ | 163 | Loss of ethoxy radical |

| [M - COOH]⁺ | 163 | Loss of carboxyl radical |

| [M - COOCH₂CH₃]⁺ | 135 | Loss of ethoxycarbonyl radical |

| [C₆H₅CHCOOH]⁺ | 149 | |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Experimental Protocols

The following are general experimental methodologies for obtaining the spectroscopic data outlined above. These protocols can be adapted for the specific instrumentation and conditions available in the laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of phenylmalonic acid monoethyl ester in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound and should be free from interfering signals.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters include a 90° pulse, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Use the solvent peak as a reference or TMS as an internal standard.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Samples (if applicable): Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, run the spectrum as a mull (e.g., Nujol).

-

Liquid/Oil Samples (if applicable): Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place it in a liquid cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the solvent).

-

Place the sample in the beam path and record the sample spectrum.

-

The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). The typical range is 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods include:

-

Direct Insertion Probe (DIP): For solid or non-volatile liquid samples.

-

Gas Chromatography (GC-MS): For volatile and thermally stable compounds. The sample is first separated by GC and then introduced into the mass spectrometer.

-

Liquid Chromatography (LC-MS): For non-volatile or thermally labile compounds.

-

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like phenylmalonic acid monoethyl ester.

Workflow for Spectroscopic Analysis

An In-depth Technical Guide to 3-Ethoxy-3-oxo-2-phenylpropanoic Acid (CAS: 17097-90-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethoxy-3-oxo-2-phenylpropanoic acid (CAS Number: 17097-90-4), a key intermediate in pharmaceutical synthesis. Also known as ethyl hydrogen phenylmalonate or 2-phenyl-malonic acid monoethyl ester, this compound serves as a critical building block in the production of various active pharmaceutical ingredients (APIs). This document consolidates essential physicochemical properties, detailed spectroscopic data, established experimental protocols for its synthesis and analysis, and its significant role in drug development, particularly in the synthesis of Leucogen. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is a dicarboxylic acid monoester characterized by a phenyl group and an ethoxycarbonyl group attached to the same alpha-carbon. Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 17097-90-4 | [1] |

| Molecular Formula | C₁₁H₁₂O₄ | [1] |

| Molecular Weight | 208.21 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | Ethyl hydrogen phenylmalonate, 2-Phenyl-malonic acid monoethyl ester, Phenyl(ethoxycarbonyl)acetic acid, Leucogen Impurity 7 | [2] |

| Appearance | Colorless oil that can solidify on standing | |

| Melting Point | 78 °C | [1] |

| Boiling Point | 299 °C | [1] |

| SMILES | CCOC(=O)C(C1=CC=CC=C1)C(=O)O |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is crucial for the verification of the identity and purity of this compound. The following tables summarize the available nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Chemical Shifts and Assignments

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |

| 7.42 - 7.34 | multiplet | 5H | Aromatic protons (C₆H₅) | [3] |

| 4.64 | singlet | 1H | Methine proton (α-CH) | [3] |

| 4.29 - 4.19 | multiplet | 2H | Methylene protons (-OCH₂CH₃) | [3] |

| 1.27 | triplet (J = 7.2 Hz) | 3H | Methyl protons (-OCH₂CH₃) | [3] |

Solvent: Chloroform-d (CDCl₃), Instrument: 400 MHz

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| 3172 | Broad | O-H stretch (Carboxylic acid) | |

| 2985 | Medium | C-H stretch (sp³) | |

| 1715 | Strong | C=O stretch (Ester and Carboxylic acid carbonyls) |

Role in Drug Development: Synthesis of Leucogen

The primary application of this compound in the pharmaceutical industry is as a key starting material in the synthesis of Leucogen. Leucogen, a thiazolidine carboxylic acid derivative, is a medication used to treat leukopenia (a reduction in the number of white blood cells).

The synthesis involves a condensation reaction between this compound and L-cysteine. In this reaction, the amino group of L-cysteine attacks one of the carbonyl groups of the phenylmalonic acid monoester, leading to the formation of the thiazolidine ring structure characteristic of Leucogen.

Logical Workflow: Leucogen Synthesis

The following diagram illustrates the pivotal role of this compound in the synthetic pathway leading to Leucogen.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis Protocol: From Phenylmalonic Acid

This protocol details the synthesis via the activation of phenylmalonic acid followed by esterification.

Materials:

-

Phenylmalonic acid (13.5 g, 0.07 mol)

-

Thionyl chloride (8.92 g, 5.4 mL, 0.07 mol)

-

N,N-dimethylformamide (DMF, 1 drop)

-

Anhydrous ethanol (4.1 mL, 0.075 mol)

-

Dry diethyl ether (40 mL)

-

Saturated sodium bicarbonate solution

-

5N Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Acid Chloride Formation: In a dry flask, suspend phenylmalonic acid in dry diethyl ether. Add one drop of DMF and then add thionyl chloride. Heat the mixture at 40-50 °C for 3 hours.

-

Solvent Removal: After the reaction is complete, evaporate the solution under reduced pressure to remove excess thionyl chloride and ether.

-

Esterification: Re-dissolve the oily residue in dry diethyl ether (40 mL). Add anhydrous ethanol and reflux the solution for 2 hours.

-

Work-up and Extraction: Cool the reaction mixture to room temperature and wash it with water. Extract the organic layer with a saturated solution of sodium bicarbonate until the aqueous layer is alkaline.

-

Acidification and Isolation: Combine the aqueous extracts and wash with diethyl ether. Acidify the aqueous layer with 5N HCl to a pH of 1. An oil will precipitate.

-

Final Extraction and Drying: Extract the precipitated oil with dichloromethane (3 x 50 mL). Combine the organic extracts, wash with water (4 x 50 mL), and dry over anhydrous MgSO₄.

-

Crystallization: Evaporate the solvent. The resulting oily product should crystallize upon standing.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This HPLC method is suitable for the analysis of Leucogen and its related substances, including the starting material this compound.[1][3]

Table 4: HPLC Method Parameters

| Parameter | Condition |

| Column | Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Water : Acetonitrile : Glacial Acetic Acid (62 : 38 : 0.3, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | Not specified (typically 10-20 µL) |

| Column Temperature | Not specified (typically ambient, e.g., 25 °C) |

Safety and Handling

This compound requires careful handling in a laboratory environment. It is classified as a skin and eye irritant.

GHS Hazard Information:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage:

-

Store at room temperature in a dry, well-ventilated area.

Note: This product is intended for research use only and is not for human or veterinary use.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2015087094A1 - New arylalkenylpropargylamine derivatives exhibiting neuroprotective action for the treatment of neurodegenerative diseases - Google Patents [patents.google.com]

- 3. Study on Determination of Leucogen and Its Related Substance by HPLC [journal11.magtechjournal.com]

Solubility of Ethyl Hydrogen Phenylmalonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl hydrogen phenylmalonate in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document outlines established methodologies for determining solubility and provides a framework for generating such critical data in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals involved in drug development, chemical synthesis, and formulation science.

Introduction to Ethyl Hydrogen Phenylmalonate

Ethyl hydrogen phenylmalonate is a derivative of phenylmalonic acid, featuring one ethyl ester group and one free carboxylic acid group. This monoester structure imparts both lipophilic and hydrophilic characteristics, influencing its solubility in different solvent systems. Understanding its solubility is crucial for its application in organic synthesis, particularly in the preparation of more complex molecules where it serves as a key building block. The solubility of a compound is a fundamental physical property that dictates its behavior in various chemical processes, including reaction kinetics, purification, and formulation.

Qualitative and Estimated Quantitative Solubility Data

For the purpose of this guide, the following tables provide a template for recording experimentally determined solubility data. The qualitative descriptors are based on general chemical principles and data for analogous compounds.

Table 1: Qualitative Solubility of Ethyl Hydrogen Phenylmalonate

| Solvent Class | Representative Solvents | Qualitative Solubility |

| Alcohols | Methanol, Ethanol | Expected to be Soluble to Freely Soluble |

| Ketones | Acetone | Expected to be Soluble |

| Esters | Ethyl Acetate | Expected to be Soluble |

| Halogenated Solvents | Dichloromethane, Chloroform | Expected to be Soluble |

| Ethers | Diethyl Ether | Expected to be Sparingly Soluble to Soluble |

| Aromatic Hydrocarbons | Toluene | Expected to be Sparingly Soluble |

| Aliphatic Hydrocarbons | Hexane | Expected to be Insoluble to Very Sparingly Soluble |

| Protic Solvents | Water | Expected to be Sparingly Soluble (due to the carboxylic acid group) |

Table 2: Template for Quantitative Solubility Data of Ethyl Hydrogen Phenylmalonate at 25°C

| Solvent | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | Data to be determined | Data to be determined |

| Ethanol | Data to be determined | Data to be determined |

| Acetone | Data to be determined | Data to be determined |

| Ethyl Acetate | Data to be determined | Data to be determined |

| Dichloromethane | Data to be determined | Data to be determined |

| Toluene | Data to be determined | Data to be determined |

| Hexane | Data to be determined | Data to be determined |

| Water | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

To obtain precise and accurate quantitative solubility data, standardized experimental procedures must be followed. The following protocols describe the most common and reliable methods for determining the solubility of a solid organic compound in an organic solvent.

Synthesis of Ethyl Hydrogen Phenylmalonate (General Approach)

As a prerequisite for solubility studies, the target compound must be synthesized and purified. A general and plausible synthesis route for ethyl hydrogen phenylmalonate involves the partial hydrolysis of diethyl phenylmalonate.

Reaction Scheme:

Diethyl Phenylmalonate + 1 eq. NaOH → Sodium Ethyl Phenylmalonate → Ethyl Hydrogen Phenylmalonate (upon acidification)

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known quantity of diethyl phenylmalonate in ethanol.

-

Hydrolysis: Prepare a solution of one molar equivalent of sodium hydroxide (NaOH) in water and add it dropwise to the ethanolic solution of diethyl phenylmalonate at room temperature while stirring.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, remove the ethanol under reduced pressure. Dissolve the resulting residue in water.

-

Acidification: Cool the aqueous solution in an ice bath and acidify it by the slow addition of cold dilute hydrochloric acid (HCl) until a pH of approximately 2 is reached. This will precipitate the ethyl hydrogen phenylmalonate.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash it with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent mixture (e.g., ethanol/water or ethyl acetate/hexane).

-

Characterization: Confirm the identity and purity of the synthesized ethyl hydrogen phenylmalonate using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Protocol:

-

Sample Preparation: Add an excess amount of finely powdered ethyl hydrogen phenylmalonate to a series of vials, each containing a known volume of a specific organic solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant temperature shaker bath (e.g., at 25°C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. Alternatively, the suspension can be filtered or centrifuged to separate the solid from the saturated solution.

-

Quantification: Carefully withdraw a known volume of the clear supernatant (the saturated solution). The concentration of the dissolved ethyl hydrogen phenylmalonate in the supernatant can be determined using a suitable analytical method.

Analytical Quantification Methods

The choice of analytical method for determining the concentration of the solute in the saturated solution depends on the properties of the compound and the desired accuracy.

This is a simple and direct method for determining solubility.[6][7][8]

Protocol:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a precise volume of the saturated supernatant into the pre-weighed dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the solute.

-

Once the solvent is completely removed, reweigh the dish containing the solid residue.

-

The mass of the dissolved solid is the difference between the final and initial weights of the dish.

-

Calculate the solubility in g/100 mL or other desired units.

This method is suitable if the compound has a chromophore that absorbs ultraviolet or visible light.

Protocol:

-

Calibration Curve: Prepare a series of standard solutions of ethyl hydrogen phenylmalonate of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Dilute a known volume of the saturated supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Concentration Determination: Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Solubility Calculation: Calculate the original concentration of the saturated solution by taking the dilution factor into account.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility and a general synthesis pathway for ethyl hydrogen phenylmalonate.

Caption: Experimental workflow for determining the solubility of ethyl hydrogen phenylmalonate.

Caption: General synthesis pathway for ethyl hydrogen phenylmalonate.

Conclusion

This technical guide has outlined the key considerations for understanding and determining the solubility of ethyl hydrogen phenylmalonate in organic solvents. While quantitative data is currently sparse, the provided experimental protocols offer a robust framework for generating this essential information. The shake-flask method, coupled with either gravimetric or spectroscopic analysis, provides a reliable means of obtaining accurate solubility data. Such data is invaluable for the effective use of ethyl hydrogen phenylmalonate in research, drug development, and various chemical manufacturing processes. It is recommended that researchers generate their own solubility data for the specific solvents and conditions relevant to their applications.

References

- 1. chembk.com [chembk.com]

- 2. 1071-46-1 CAS MSDS (Ethyl hydrogen malonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Diethyl 2-ethyl-2-phenylmalonate CAS#: 76-67-5 [m.chemicalbook.com]

- 4. Diethyl 2-ethyl-2-phenylmalonate | 76-67-5 [chemicalbook.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. pharmajournal.net [pharmajournal.net]

- 7. pharmajournal.net [pharmajournal.net]

- 8. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide on the Thermal Stability of 3-Ethoxy-3-oxo-2-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal stability of 3-Ethoxy-3-oxo-2-phenylpropanoic acid. Lacking publicly available experimental data for this specific compound, this document focuses on the theoretical underpinnings of its thermal decomposition, predicted decomposition pathways, and the established experimental protocols for its analysis. Methodologies for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) are detailed to provide a framework for future empirical studies. This guide is intended to be a valuable resource for researchers and professionals involved in the development and handling of this and structurally related compounds.

Introduction

This compound, a monoester derivative of phenylmalonic acid, is a chemical entity with applications in organic synthesis and potentially as an intermediate in the pharmaceutical industry. An understanding of its thermal stability is paramount for ensuring safe handling, storage, and processing, as well as for predicting its shelf-life and compatibility with other substances in formulations. This guide synthesizes the theoretical knowledge regarding the thermal decomposition of related chemical structures and outlines the standard analytical techniques employed for such evaluations.

Predicted Thermal Decomposition Pathway

Based on its chemical structure as a substituted malonic acid monoester, the primary thermal decomposition pathway for this compound is anticipated to be decarboxylation. This reaction is characteristic of compounds containing a carboxylic acid group beta to a carbonyl group. The process is thought to proceed through a six-membered cyclic transition state, leading to the elimination of carbon dioxide and the formation of an enol intermediate, which then tautomerizes to the more stable keto form, ethyl phenylacetate.

The anticipated decomposition can be summarized as follows:

This compound → Ethyl phenylacetate + Carbon Dioxide

A diagrammatic representation of this predicted signaling pathway is provided below.

Acidity and pKa of Phenylmalonic Acid Monoethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity and pKa of phenylmalonic acid monoethyl ester. Due to the absence of a directly reported experimental value in the reviewed literature, this document presents a robust estimation based on the known values of the parent compound, phenylmalonic acid. Furthermore, it details the experimental protocols for the precise determination of this physicochemical parameter, which is critical in drug design and development for understanding the ionization state of a molecule at physiological pH.

Quantitative Data on Acidity

| Compound | pKa1 | pKa2 | Estimated pKa (Monoethyl Ester) |

| Phenylmalonic Acid | 2.58[1][2] | 5.03[1][2] | ~2.6 - 2.8 |

Justification for the Estimated pKa:

The first dissociation constant (pKa1) of phenylmalonic acid corresponds to the removal of the first proton, while the second (pKa2) corresponds to the removal of the second proton from the resulting anion. In the monoethyl ester, one of the carboxylic acid groups is converted to an ethyl ester. The electronic effect of this ester group on the remaining carboxylic acid is minimal. Therefore, the pKa of the monoethyl ester is expected to be very close to the pKa1 of the parent dicarboxylic acid. The slight electron-withdrawing nature of the ester group might lead to a marginal increase in acidity, hence the estimated range of approximately 2.6 to 2.8.

Experimental Protocols for pKa Determination

For the precise determination of the pKa of phenylmalonic acid monoethyl ester, potentiometric titration is the most common and accurate method.

Potentiometric Titration Protocol

Objective: To determine the pKa of phenylmalonic acid monoethyl ester by monitoring the pH change of a solution upon the addition of a titrant.

Materials:

-

Phenylmalonic acid monoethyl ester (high purity)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining constant ionic strength

-

Deionized, CO2-free water

-

pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL, Class A)

-

Beaker (100 mL)

-

Volumetric flasks

Procedure:

-

Preparation of the Analyte Solution:

-

Accurately weigh a known amount of phenylmalonic acid monoethyl ester (e.g., 50-100 mg) and dissolve it in a known volume of CO2-free deionized water in a volumetric flask. A co-solvent like methanol or ethanol may be used if the compound has limited aqueous solubility, though this will yield an apparent pKa (pKaapp).

-

Add a sufficient amount of KCl to maintain a constant ionic strength (e.g., 0.1 M).

-

-

Titration Setup:

-

Transfer a known volume of the analyte solution to a beaker equipped with a magnetic stir bar.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Position the tip of the burette containing the standardized NaOH solution below the surface of the solution to avoid splashing.

-

-

Titration Process:

-

Record the initial pH of the solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration past the equivalence point, where a sharp change in pH is observed.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to obtain a titration curve.

-

Determine the equivalence point (Veq) from the point of maximum slope on the titration curve, which can be found from the first derivative of the curve (ΔpH/ΔV).

-

The pKa is equal to the pH at the half-equivalence point (Veq/2).

-

Logical Workflow for pKa Determination

The following diagram illustrates the logical workflow for the experimental determination of the pKa of phenylmalonic acid monoethyl ester.

Caption: Logical workflow for the determination of pKa by potentiometric titration.

References

An In-depth Technical Guide on the Discovery and History of Ethyl Hydrogen Phenylmalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl hydrogen phenylmalonate, a mono-ester derivative of phenylmalonic acid, holds a significant position in the historical landscape of organic synthesis. Its discovery and the development of its synthetic routes are intrinsically linked to the pioneering work on malonic esters, which laid the foundation for numerous condensation and alkylation reactions that are fundamental to modern organic chemistry. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and chemical properties of ethyl hydrogen phenylmalonate, tailored for researchers and professionals in the fields of chemistry and drug development.

Historical Context and Discovery

The history of ethyl hydrogen phenylmalonate is deeply rooted in the late 19th-century explorations of malonic acid and its esters. The foundational work on the synthesis of related compounds, particularly diethyl phenylmalonate, can be traced back to the German chemist Johannes Wislicenus. In 1894, Wislicenus reported a method for the preparation of diethyl phenylmalonate, which became a standard procedure for many years[1].

While a specific date for the first synthesis of ethyl hydrogen phenylmalonate is not prominently documented, its existence would have been a logical extension of the extensive research into the hydrolysis and esterification of dicarboxylic acids and their diesters during that era. The preparation of mono-esters was a common practice to modify the reactivity and physical properties of dicarboxylic acids. It is highly probable that ethyl hydrogen phenylmalonate was first prepared and characterized in the late 19th or early 20th century as part of the broader investigation into the chemistry of phenylmalonic acid and its derivatives.

Physicochemical Properties

Precise experimental data for ethyl hydrogen phenylmalonate is not as abundant as for its diethyl ester counterpart. However, based on available information and the properties of similar compounds, the following data can be compiled.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₄ | [2] |

| Molecular Weight | 208.21 g/mol | [2] |

| Predicted pKa | Not available | |

| Appearance | Expected to be a crystalline solid or oil | |

| Solubility | Expected to be soluble in organic solvents and aqueous base |

Synthesis of Ethyl Hydrogen Phenylmalonate

There are two primary conceptual pathways for the synthesis of ethyl hydrogen phenylmalonate, both of which would have been accessible to chemists of the late 19th and early 20th centuries.

Partial Hydrolysis of Diethyl Phenylmalonate

This method involves the selective hydrolysis of one of the two ester groups of diethyl phenylmalonate. The key to this synthesis is the careful control of reaction conditions to prevent complete hydrolysis to phenylmalonic acid.

Experimental Protocol (Hypothetical based on general procedures):

-

Reaction Setup: A solution of diethyl phenylmalonate in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: A stoichiometric amount (one equivalent) of a base, such as sodium hydroxide or potassium hydroxide, dissolved in a minimal amount of water, is added dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction progress is monitored over time, for instance, by titration of the remaining base.

-

Workup: Once the reaction is complete, the mixture is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to protonate the carboxylate.

-

Extraction: The product is extracted from the aqueous solution using an organic solvent like diethyl ether.

-

Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield crude ethyl hydrogen phenylmalonate. Further purification can be achieved by crystallization or distillation.

Mono-esterification of Phenylmalonic Acid

This approach involves the direct esterification of phenylmalonic acid with one equivalent of ethanol in the presence of an acid catalyst. The challenge in this method is to prevent the formation of the diester.

Experimental Protocol (Based on Fischer Esterification Principles):

-

Reaction Setup: Phenylmalonic acid is dissolved in a suitable solvent, such as benzene or toluene, in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Reagent Addition: A stoichiometric amount (one equivalent) of absolute ethanol and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) are added to the solution[3].

-

Reaction: The mixture is heated to reflux, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap to drive the equilibrium towards the formation of the monoester.

-

Workup: After the theoretical amount of water has been collected, the reaction mixture is cooled.

-

Purification: The reaction mixture is washed with water and then with a mild aqueous base (e.g., sodium bicarbonate solution) to extract the acidic monoester. The aqueous layer is then acidified and the product is extracted with an organic solvent. The solvent is then removed to yield ethyl hydrogen phenylmalonate.

Historical Synthesis of the Precursor: Diethyl Phenylmalonate (Wislicenus Method)

The historical synthesis of the precursor, diethyl phenylmalonate, as developed from the work of Wislicenus, is a cornerstone of classical organic synthesis[1].

Experimental Protocol (Adapted from Organic Syntheses): [1]

-

Sodium Ethoxide Preparation: In a three-necked flask, metallic sodium is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.

-

Condensation: The sodium ethoxide solution is cooled, and ethyl oxalate is added rapidly with vigorous stirring. This is immediately followed by the addition of ethyl phenylacetate.

-

Isolation of the Intermediate: The sodium derivative of phenyloxaloacetic ester crystallizes out of the solution. This solid is collected and washed with dry ether.

-

Liberation of the Ester: The sodium salt is then treated with dilute sulfuric acid to liberate the phenyloxaloacetic ester as an oil.

-

Decarbonylation: The isolated phenyloxaloacetic ester is heated under reduced pressure. This induces decarbonylation (loss of carbon monoxide) to yield diethyl phenylmalonate.

-

Purification: The crude diethyl phenylmalonate is then purified by vacuum distillation.

Signaling Pathways and Logical Relationships

The synthesis of ethyl hydrogen phenylmalonate can be visualized as a part of a larger network of reactions involving phenylmalonic acid and its esters.

Caption: Synthetic relationships between phenylmalonic acid and its esters.

Experimental Workflows

The logical flow for the two primary synthetic routes to ethyl hydrogen phenylmalonate can be depicted as follows:

Workflow for Partial Hydrolysis:

Caption: Workflow for the synthesis via partial hydrolysis.

Workflow for Mono-esterification:

Caption: Workflow for the synthesis via mono-esterification.

Conclusion

Ethyl hydrogen phenylmalonate represents an important, albeit less documented, member of the phenylmalonic acid family of compounds. Its synthesis, whether through the controlled hydrolysis of its corresponding diester or the direct mono-esterification of the parent diacid, exemplifies fundamental principles of organic chemistry that were being actively explored during the late 19th and early 20th centuries. For contemporary researchers, an understanding of these historical methods provides valuable context for the development of modern synthetic strategies and the appreciation of the chemical lineage of important synthetic intermediates. The detailed protocols and logical workflows presented in this guide offer a practical framework for the preparation and study of this versatile chemical entity.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Ethoxy-3-oxo-2-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-ethoxy-3-oxo-2-phenylpropanoic acid, a valuable intermediate in organic synthesis, starting from phenylmalonic acid. The described method involves the activation of the carboxylic acid with thionyl chloride followed by esterification with ethanol. This two-step, one-pot procedure is an effective route to selectively obtain the desired mono-ester. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a workflow diagram to ensure reproducibility and ease of use for researchers in organic chemistry and drug development.

Introduction

This compound, also known as ethyl hydrogen phenylmalonate, is a key building block in the synthesis of various organic molecules, including pharmaceuticals and other biologically active compounds. Its structure, featuring both a carboxylic acid and an ester functional group, allows for diverse subsequent chemical transformations. The selective mono-esterification of phenylmalonic acid is a critical step in accessing this versatile reagent. The protocol outlined below describes a reliable method for this synthesis.

Data Presentation

Table 1: Reactant and Product Quantities

| Compound | Molecular Weight ( g/mol ) | Quantity (g) | Quantity (mL) | Moles (mol) | Role |

| Phenylmalonic Acid | 180.16 | 13.5 | - | 0.075 | Starting Material |

| Thionyl Chloride | 118.97 | 8.92 | 5.4 | 0.075 | Activating Agent |

| N,N-Dimethylformamide | 73.09 | - | 1 drop | Catalytic | Catalyst |

| Ethanol | 46.07 | - | 4.1 | 0.07 | Reagent |

| Diethyl Ether | 74.12 | - | 80 | Solvent | |

| Dichloromethane | 84.93 | - | 150 (50 x 3) | Extraction Solvent | |

| Sodium Bicarbonate | 84.01 | As needed | - | - | Base (for wash) |

| 5N Hydrochloric Acid | 36.46 | As needed | - | - | Acid (for pH adjustment) |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | - | Drying Agent |

Table 2: Product Characterization

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 17097-90-4[1][2][3] |

| Molecular Formula | C₁₁H₁₂O₄[1][2] |

| Molecular Weight | 208.21 g/mol [1][2][4] |

| Appearance | Oily product that may crystallize on standing[4] |

| Melting Point | 78 °C[1] |

| Boiling Point | 299 °C[1] |

Experimental Protocol

This protocol is adapted from a known synthetic procedure.[4]

1. Activation of Phenylmalonic Acid:

-

In a fume hood, add phenylmalonic acid (13.5 g, 0.075 mol) and dry diethyl ether (40 mL) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

To this suspension, add thionyl chloride (5.4 mL, 8.92 g, 0.075 mol) dropwise, followed by one drop of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to 40-50 °C for 3 hours. The solid phenylmalonic acid should dissolve, resulting in a clear solution.

-

After the reaction is complete, remove the solvent and any excess thionyl chloride under reduced pressure.

2. Esterification:

-

Dissolve the resulting oily residue in dry diethyl ether (40 mL).

-

Add ethanol (4.1 mL, 0.07 mol) to the solution.

-

Reflux the mixture for 2 hours.

3. Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with water.

-

Extract the organic layer with a saturated solution of sodium bicarbonate until the aqueous layer is alkaline. This step separates the desired product (as its sodium salt) from any unreacted starting material and the diester byproduct.

-

Combine the aqueous extracts and wash with diethyl ether to remove any remaining organic impurities.

-

Acidify the aqueous layer to pH 1 with 5N HCl. The product will precipitate as an oil.

-

Extract the precipitated oil with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with water (4 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the final product, this compound. The oily product may crystallize upon standing.[4]

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Esterification of Phenylmalonic Acid with Ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of phenylmalonic acid with ethanol yields diethyl phenylmalonate, a valuable precursor in the synthesis of various pharmaceuticals, most notably barbiturates like phenobarbital. This process, a classic example of Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[1][2] This document provides detailed protocols for this synthesis, a summary of reaction conditions and yields, and a visualization of the experimental workflow.

Reaction Principle

The esterification of phenylmalonic acid is a reversible reaction where both carboxylic acid groups react with ethanol to form a diester.[3] To drive the equilibrium towards the formation of diethyl phenylmalonate, an excess of ethanol is typically used, and in some protocols, water is removed as it is formed.[4][5] The reaction is catalyzed by a strong acid, such as sulfuric acid, hydrochloric acid, or sodium bisulfate.[6][7][8]

The general reaction is as follows:

C₆H₅CH(COOH)₂ + 2 CH₃CH₂OH ⇌ C₆H₅CH(COOCH₂CH₃)₂ + 2 H₂O

Data Summary

The following table summarizes various reported conditions for the synthesis of diethyl phenylmalonate from phenylmalonic acid and ethanol.

| Catalyst | Alcohol | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Anhydrous HCl | Absolute Ethanol | Benzene | 60 | 5 | 85 | [8] |

| Sulfuric Acid | Ethanol | Not Specified | Not Specified | Not Specified | 87 | [6] |

| Sodium Bisulfate | Ethanol | Ethanol | 84-90 | 12 | Not Specified | [7] |

Experimental Protocols

Two primary protocols using different acid catalysts are detailed below.

Protocol 1: Esterification using Sulfuric Acid Catalyst

This protocol is adapted from established Fischer esterification procedures.

Materials:

-

Phenylmalonic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or diethyl ether

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenylmalonic acid (1.0 eq). Add a significant excess of absolute ethanol (e.g., 10-20 eq), which also serves as the solvent.

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 0.1-0.3 eq) to the mixture. The addition is exothermic and should be done in an ice bath.

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain it for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a beaker containing ice water.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent using a rotary evaporator to obtain the crude diethyl phenylmalonate.

-

If necessary, the product can be further purified by vacuum distillation.

-

Protocol 2: Esterification using Sodium Bisulfate Catalyst

This protocol is based on a patented industrial synthesis method.[7]

Materials:

-

Phenylmalonic acid

-

Ethanol

-

Sodium bisulfate

-

Alkaline brine solution (e.g., saturated NaCl with a small amount of NaHCO₃)

-

Water

Equipment:

-

Reaction vessel with a heating and stirring mechanism

-

Apparatus for distillation under reduced pressure

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a reaction vessel, add phenylmalonic acid and a large excess of ethanol (e.g., a weight ratio of approximately 1:4 of acid to ethanol).[7]

-

Catalyst Addition: Add sodium bisulfate as the catalyst (e.g., approximately 0.3g of catalyst per gram of phenylmalonic acid).[7]

-

Heating: Heat the mixture to 84-90°C and maintain this temperature for 12 hours with constant stirring.[7]

-

Work-up:

-

After the reaction is complete, remove the excess ethanol under reduced pressure.[7]

-

Add water to the residue, which will cause the diethyl phenylmalonate to separate as an oily layer.[7]

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with an alkaline brine solution to neutralize any remaining acid and remove impurities.[7]

-

-

Final Purification:

-

A final distillation under reduced pressure can be performed to obtain pure diethyl phenylmalonate.[7]

-

Visualizations

Signaling Pathway: Fischer Esterification Mechanism

The acid-catalyzed esterification of each carboxylic acid group in phenylmalonic acid follows the Fischer esterification mechanism. This involves the protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of water.

Caption: Mechanism of the Fischer Esterification for Phenylmalonic Acid.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of diethyl phenylmalonate.

Caption: General experimental workflow for diethyl phenylmalonate synthesis.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. Diethyl phenylmalonate | 83-13-6 | Benchchem [benchchem.com]

- 7. CN115925543A - Synthesis method of diethyl phenylethylmalonate - Google Patents [patents.google.com]

- 8. US2881209A - Preparation of phenylmalonic acid - Google Patents [patents.google.com]

Application Notes and Protocols: Ethyl Hydrogen Phenylmalonate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl hydrogen phenylmalonate, a monoester derivative of phenylmalonic acid, serves as a versatile and valuable building block in organic synthesis. Its unique bifunctional nature, possessing both a carboxylic acid and an ethyl ester group on the same carbon atom, allows for a diverse range of chemical transformations. This document provides detailed application notes, experimental protocols, and mechanistic insights into the synthesis and key reactions of ethyl hydrogen phenylmalonate, tailored for professionals in research and drug development.

Synthesis of Ethyl Hydrogen Phenylmalonate

The preparation of ethyl hydrogen phenylmalonate can be achieved through two primary synthetic routes: selective mono-hydrolysis of diethyl phenylmalonate or mono-esterification of phenylmalonic acid.

Protocol 1: Selective Mono-hydrolysis of Diethyl Phenylmalonate

This method involves the careful saponification of one of the two ester groups of diethyl phenylmalonate. Controlling the stoichiometry of the base is crucial to prevent complete hydrolysis to phenylmalonic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl phenylmalonate (1 equivalent) in ethanol (5-10 volumes).

-

Saponification: Prepare a solution of potassium hydroxide (KOH) (1 equivalent) in water (2-3 volumes). Add the KOH solution dropwise to the stirred solution of diethyl phenylmalonate at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the formation of the mono-acid and minimize the formation of the di-acid.

-

Work-up: Once the reaction is complete (typically 2-4 hours), neutralize the reaction mixture with a slight excess of cold, dilute hydrochloric acid (HCl) to a pH of approximately 2-3.

-

Extraction: Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 5 volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude ethyl hydrogen phenylmalonate. Further purification can be achieved by recrystallization or column chromatography.

| Parameter | Value |

| Starting Material | Diethyl Phenylmalonate |

| Reagents | Potassium Hydroxide, Hydrochloric Acid, Ethanol, Water, Ethyl Acetate |

| Reaction Time | 2-4 hours |

| Temperature | Room Temperature |

| Typical Yield | 70-85% |

Protocol 2: Mono-esterification of Phenylmalonic Acid

This approach involves the direct esterification of one of the carboxylic acid groups of phenylmalonic acid. The use of a suitable catalyst and control of reaction conditions are key to achieving mono-selectivity.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, suspend phenylmalonic acid (1 equivalent) in a mixture of ethanol (1.2 equivalents) and toluene (as a solvent to facilitate water removal).

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) to the suspension.

-

Esterification: Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the desired amount of mono-ester is formed.

-

Work-up: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove unreacted phenylmalonic acid and the acid catalyst.

-